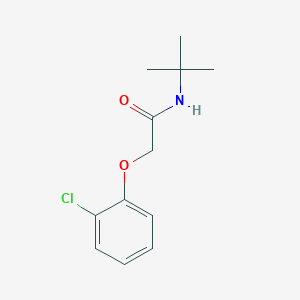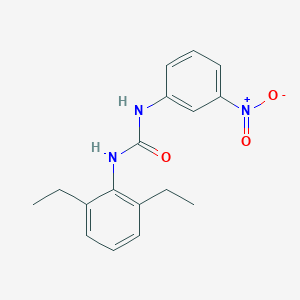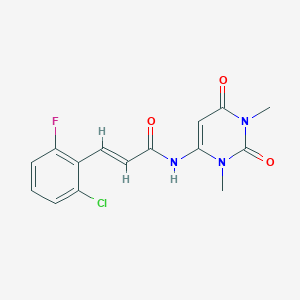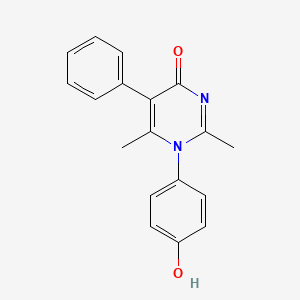
6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as BMQ, is a potent inhibitor of protein kinase CK2. It has been studied extensively for its potential use in cancer treatment due to its ability to disrupt cellular signaling pathways.
Mecanismo De Acción
6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline works by inhibiting the activity of protein kinase CK2, an enzyme that plays a key role in cellular signaling pathways. CK2 is involved in numerous cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline is its potency as a CK2 inhibitor. It has been shown to be more effective than other CK2 inhibitors currently in use. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline. One area of interest is the development of more effective methods for synthesizing this compound and other CK2 inhibitors. Another area of interest is the investigation of this compound's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various types of cancer.
Métodos De Síntesis
6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline can be synthesized through a multi-step process involving the reaction of 4-morpholinyl-2-nitrobenzoic acid with 4-methoxyaniline, followed by bromination and cyclization. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-bromo-2-(4-methoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Propiedades
IUPAC Name |
[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-16-5-2-14(3-6-16)20-13-18(21(25)24-8-10-27-11-9-24)17-12-15(22)4-7-19(17)23-20/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBQODQWZYKMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)




![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)
